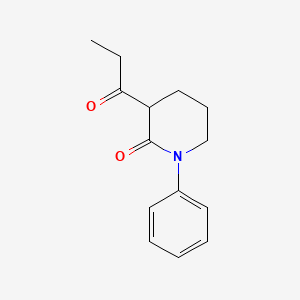

![molecular formula C15H10FNO3 B2552195 2-[(4-氟苯基)甲氧基]异吲哚-1,3-二酮 CAS No. 76866-37-0](/img/structure/B2552195.png)

2-[(4-氟苯基)甲氧基]异吲哚-1,3-二酮

描述

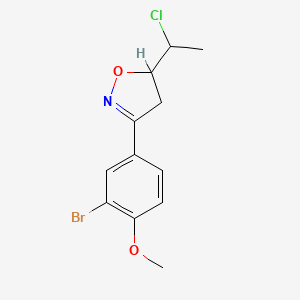

The compound 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, which is a core structure in various pharmacologically active compounds. The presence of a fluorophenyl group may suggest enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution within the molecule.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives typically involves the formation of the isoindole ring system, followed by the introduction of various substituents. In the context of similar compounds, the synthesis may involve multi-step reactions, including the use of amine moieties, as seen in the study of N-alkylamino substituents on isoindole-1,3-dione derivatives . The specific synthesis route for 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione is not detailed in the provided papers, but it likely follows analogous strategies.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives is characterized by the isoindoline ring and the substituents attached to it. The dihedral angle between the isoindoline and the substituent phenyl rings can vary, affecting the overall planarity of the molecule . The presence of a fluorophenyl group may influence the electronic properties and the potential for intermolecular interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives, such as solubility, melting point, and fluorescence, can be influenced by the nature of the substituents. For instance, the fluorescence properties of similar compounds can be affected by the presence of different substituents, as seen with the dual fluorescence behavior of a related compound . The introduction of a fluorophenyl group could potentially alter these properties, although specific data for 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione is not provided.

科学研究应用

抗精神病潜力和结合亲和力

研究探索了异吲哚-1,3-二酮衍生物作为抗精神病剂的潜力,特别关注了它们对血清素受体和磷酸二酯酶 10A (PDE10A) 抑制的亲和力。例如,一种特定的化合物 18(2-[4-(1H-苯并咪唑-2-基)丁基]-4-甲氧基-1H-异吲哚-1,3(2H)-二酮)在体外研究中表现出有效的特性。评估了该化合物的安全性及潜在的抗精神病特性,并利用计算机辅助对接研究来了解它与 PDE10A 酶的相互作用以及负责其抑制作用的分子相互作用 (Czopek 等人,2020 年).

抗炎特性和合成方法

异吲哚-1,3-二酮衍生物也因其抗炎特性而受到研究。涉及亚烷基膦的创新缩合方法已被用于合成这些衍生物,产生单烯烃。这些产物表现出有希望的抗炎活性,标志着首次从邻苯二甲酰亚胺衍生物中展示此类活性 (Abdou 等人,2012 年).

光物理和热学特性

对异吲哚-1,3-二酮衍生物的探索已扩展到光电子学领域,设计并合成了具有光物理和热学特性的新型化合物。这些化合物显示出很高的热稳定性,并已使用光谱和热成像方法对其进行表征。它们的吸收和荧光光谱表明它们作为荧光化合物具有有希望的特性,并且已经进行计算研究来了解它们的光学带隙和前沿分子轨道能量 (Mane 等人,2019 年).

钯催化的还原和氧化过程

异吲哚-1,3-二酮衍生物的还原和氧化一直是研究的重点,使用钯催化的甲酸盐还原来生成四氢-2H-异吲哚。这些化合物的反应性因其取代基而异,理论计算有助于理解异吲哚和吲哚之间的芳香性和反应性差异 (Hou 等人,2007 年).

作用机制

Target of Action

The primary target of the compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are primarily related to the dopaminergic system . By interacting with the dopamine receptor D2, the compound can modulate the signaling pathways downstream of this receptor . The exact downstream effects would depend on the specific cellular context and the nature of the interaction between the compound and the receptor.

Pharmacokinetics

These properties, along with the compound’s interaction with the dopamine receptor D2, could influence its bioavailability .

Result of Action

The molecular and cellular effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione’s action are likely related to its modulation of the dopamine receptor D2. For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione could potentially have similar effects.

属性

IUPAC Name |

2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQPSWQVVSNZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)

![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)